![molecular formula C18H19N3O B14516109 3-[4-(Diethylamino)phenyl]quinoxalin-2(1H)-one CAS No. 63634-10-6](/img/structure/B14516109.png)
3-[4-(Diethylamino)phenyl]quinoxalin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(Diethylamino)phenyl]quinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxalinone family. These compounds are known for their diverse biological activities and chemical properties. The structure of this compound includes a quinoxalinone core with a diethylamino group attached to the phenyl ring, making it a unique and versatile molecule in various scientific fields .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Diethylamino)phenyl]quinoxalin-2(1H)-one typically involves the functionalization of quinoxalin-2(1H)-one derivatives. One common method is the direct C–H functionalization using heterogeneous catalysis. This method is favored for its low cost, environmental friendliness, and high activity . The reaction conditions often involve the use of graphitic phase carbon nitride, metal-organic frameworks, or other catalytic materials .
Industrial Production Methods
In industrial settings, the production of this compound may involve scalable processes such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound, ensuring high yields and purity .
化学反应分析
Types of Reactions
3-[4-(Diethylamino)phenyl]quinoxalin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxalin-2(1H)-one derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
科学研究应用
3-[4-(Diethylamino)phenyl]quinoxalin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral and antibacterial properties.
Medicine: Investigated for its potential as a therapeutic agent against various diseases, including cancer and viral infections.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of 3-[4-(Diethylamino)phenyl]quinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of biological processes in pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
Quinoxalin-2(1H)-one: The parent compound, known for its diverse biological activities.
4-Aryl-substituted quinoxalin-2(1H)-one: Similar structure with variations in the aryl group, affecting its biological activity.
Uniqueness
3-[4-(Diethylamino)phenyl]quinoxalin-2(1H)-one is unique due to the presence of the diethylamino group, which enhances its solubility and reactivity. This makes it a valuable compound for various applications, distinguishing it from other quinoxalinone derivatives .
属性
CAS 编号 |
63634-10-6 |
|---|---|
分子式 |
C18H19N3O |
分子量 |
293.4 g/mol |
IUPAC 名称 |
3-[4-(diethylamino)phenyl]-1H-quinoxalin-2-one |
InChI |
InChI=1S/C18H19N3O/c1-3-21(4-2)14-11-9-13(10-12-14)17-18(22)20-16-8-6-5-7-15(16)19-17/h5-12H,3-4H2,1-2H3,(H,20,22) |
InChI 键 |
OZCSSJUWTYROHB-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=CC=C(C=C1)C2=NC3=CC=CC=C3NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


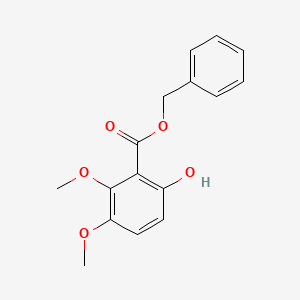
![2,6-Dichloro-N-[1-(3,4-dimethoxyphenoxy)propan-2-yl]benzamide](/img/structure/B14516035.png)
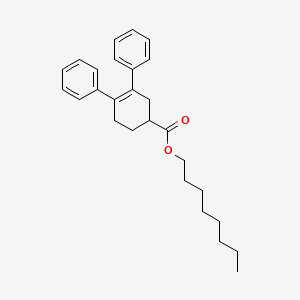

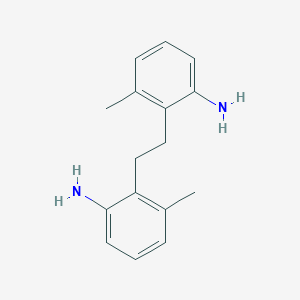
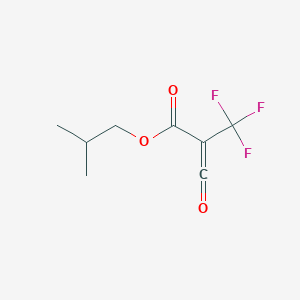
![4,4'-[(5-tert-Butyl-2-hydroxy-1,3-phenylene)bis(methylene)]diphenol](/img/structure/B14516062.png)
![N~1~-[4-(Dimethylamino)butyl]-N~6~-hexadecylhexanediamide](/img/structure/B14516067.png)
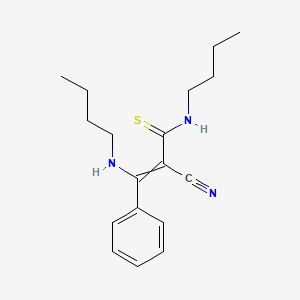
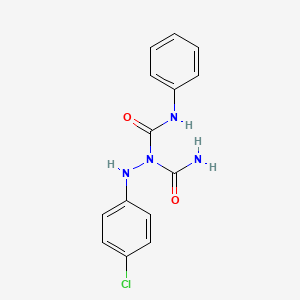
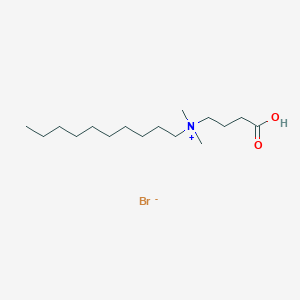

![10-Methyl-7-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B14516100.png)
![3-[3-(2,6-Dihydroxyphenyl)-3-oxoprop-1-en-1-yl]benzoic acid](/img/structure/B14516103.png)
